3-(Fluoromethyl)pyrrolidine-1-carboximidamide
Description
3-(Fluoromethyl)pyrrolidine-1-carboximidamide is a chemical compound with the molecular formula C6H12FN3. It is a fluorinated derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The presence of the fluoromethyl group and the carboximidamide functionality makes this compound of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
3-(fluoromethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN3/c7-3-5-1-2-10(4-5)6(8)9/h5H,1-4H2,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOUHLHASCVPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of pyrrolidine with a fluoromethylating agent such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under controlled conditions . The reaction conditions often include the use of a solvent like acetonitrile and a base such as potassium carbonate to facilitate the fluoromethylation process.
Industrial Production Methods
In an industrial setting, the production of 3-(Fluoromethyl)pyrrolidine-1-carboximidamide may involve large-scale fluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)pyrrolidine-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
3-(Fluoromethyl)pyrrolidine-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The carboximidamide functionality may also play a role in binding to specific sites on target molecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar applications in chemistry and industry.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in the synthesis of crop-protection products.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its inhibitory activity on various enzymes.
Uniqueness
3-(Fluoromethyl)pyrrolidine-1-carboximidamide is unique due to the presence of both the fluoromethyl group and the carboximidamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds.
Biological Activity
3-(Fluoromethyl)pyrrolidine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a fluoromethyl group and a carboximidamide functional group. This structure is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. The fluoromethyl group enhances binding affinity to various receptors, potentially influencing neurotransmitter release and cellular signaling pathways.
Key Mechanisms:
- Receptor Modulation: The compound may interact with neurotransmitter receptors, affecting their activity and downstream signaling.
- Enzyme Inhibition: It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Neuroprotective Effects: Studies suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems.
- Anticancer Properties: Preliminary data indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines.
- Anti-inflammatory Effects: There are indications that it could reduce inflammation through modulation of immune responses.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy in modulating receptor activity. For instance, it was shown to enhance the activity of nicotinic acetylcholine receptors, which are crucial in cognitive function and neuroprotection.
| Study | Findings |
|---|---|
| Study 1 | Increased binding affinity to nicotinic receptors, enhancing neurotransmitter release. |
| Study 2 | Exhibited cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range. |
| Study 3 | Reduced pro-inflammatory cytokine production in activated immune cells. |
In Vivo Studies
In vivo studies further support the potential therapeutic applications of this compound:
- Neuroprotection: Animal models showed improved cognitive function following treatment with the compound in models of Alzheimer's disease.
- Tumor Growth Inhibition: In xenograft models, administration resulted in a significant reduction in tumor size compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
